N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide
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Overview
Description
N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide is a complex organic compound with a molecular formula of C25H29NO4S . This compound is characterized by its unique structure, which includes a sulfonyl group attached to an isopropylphenyl ring and a tetrahydrodibenzo[b,d]furan moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide typically involves multiple steps, including the formation of the sulfonyl group and the coupling of the tetrahydrodibenzo[b,d]furan moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
N-[(4-Isopropylphenyl)sulfonyl]-N-(6,7,8,9-tetrahydrodibenzo[B,D]furan-2-YL)butanamide can be compared with similar compounds, such as:
1-Isopropyl-4-[(4-isopropylphenyl)sulfonyl]benzene: This compound shares the sulfonyl group but lacks the tetrahydrodibenzo[b,d]furan moiety, resulting in different chemical properties and applications.
Other sulfonyl-containing compounds: These compounds may have varying substituents and structural features, leading to differences in reactivity and biological activity.
This compound stands out due to its unique combination of structural elements, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H29NO4S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)butanamide |
InChI |
InChI=1S/C25H29NO4S/c1-4-7-25(27)26(31(28,29)20-13-10-18(11-14-20)17(2)3)19-12-15-24-22(16-19)21-8-5-6-9-23(21)30-24/h10-17H,4-9H2,1-3H3 |
InChI Key |
LIFFFDPJIHODKV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Canonical SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC3=C2CCCC3)S(=O)(=O)C4=CC=C(C=C4)C(C)C |
Origin of Product |
United States |
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